molecular formula C20H28O5S B8191525 1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate)

1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate)

Cat. No.: B8191525
M. Wt: 380.5 g/mol
InChI Key: VMHRJSHKGRKFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) is a chemical compound with a complex structure that includes a hexanol backbone, a phenylmethoxy group, and a 4-methylbenzenesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) typically involves the esterification of 1-Hexanol, 6-(phenylmethoxy)- with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to yield the corresponding alcohol.

    Substitution: The sulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hexanol, 6-(phenylmethoxy)-, 4-methylbenzenesulfonate
  • 1-Hexanol, 6-(phenylmethoxy)-, 1-(4-chlorobenzenesulfonate)

Uniqueness

1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) is unique due to the presence of the 4-methylbenzenesulfonate ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;6-phenylmethoxyhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2.C7H8O3S/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,8-9,14H,1-2,6-7,10-12H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHRJSHKGRKFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90767635
Record name 4-Methylbenzene-1-sulfonic acid--6-(benzyloxy)hexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90767635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126519-80-0
Record name 4-Methylbenzene-1-sulfonic acid--6-(benzyloxy)hexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90767635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.